N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5(11)9-8-10-7(4-12-8)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZHCUWTOLCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283229 | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324579-96-6 | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324579-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyclopropyl-2-thiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thiazole Scaffold: a Cornerstone of Medicinal Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. google.comgoogle.com Its structural rigidity, potential for hydrogen bonding, and ability to participate in various intermolecular interactions make it a versatile building block for the design of therapeutic agents. patsnap.com The thiazole nucleus is a core component in a wide array of FDA-approved drugs, demonstrating its clinical significance across numerous disease areas. google.com
Thiazole derivatives are known to exhibit a remarkable diversity of biological activities, a fact that has spurred extensive research into this class of compounds. patsnap.com These activities are wide-ranging and include:
Antimicrobial Properties: Thiazole-containing compounds have been developed as potent antibacterial and antifungal agents. google.comgoogle.com
Anticancer Activity: The thiazole moiety is present in several antineoplastic drugs, such as the tyrosine kinase inhibitor Dasatinib. patsnap.com
Anti-inflammatory Effects: A number of thiazole derivatives have demonstrated significant anti-inflammatory properties.
Antiviral Capabilities: The antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, features a thiazole ring, highlighting its importance in antiviral drug discovery. wikipedia.org
Central Nervous System (CNS) Activity: Thiazole derivatives have also been investigated for their potential in treating neurological disorders.
The broad utility of the thiazole scaffold is a direct result of its favorable physicochemical properties and the synthetic accessibility that allows for extensive structural modifications and the exploration of structure-activity relationships (SAR).
Acetamide Derivatives: a Class of Biologically Active Compounds
The acetamide (B32628) functional group, characterized by the structure -NHC(=O)CH₃, is another key feature of the title compound. Acetamide and its derivatives are prevalent in both nature and synthetic chemistry and are recognized for their diverse biological roles. wikipedia.org In medicinal chemistry, the acetamide moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. archivepp.com
Derivatives of acetamide have been shown to possess a wide spectrum of pharmacological effects, including:
Analgesic and anti-inflammatory activities.
Antimicrobial and antifungal properties. wikipedia.org
Anticonvulsant effects.
Anticancer potential.
The acetamide group can influence a molecule's solubility, membrane permeability, and ability to form hydrogen bonds with biological targets. wikipedia.org Furthermore, the acetamide functional group is amenable to prodrug design, where it can be used to improve drug delivery and release characteristics. archivepp.comgoogleapis.com The simplicity and synthetic versatility of the acetamide group make it a valuable tool for medicinal chemists in the optimization of lead compounds.
Research Context and Potential Applications of N 4 Cyclopropyl 1,3 Thiazol 2 Yl Acetamide and Its Analogues
The specific combination of a 4-cyclopropyl-1,3-thiazole core with an acetamide (B32628) group at the 2-position positions N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide within a promising area of chemical and biological research. While detailed experimental data on this exact molecule is not extensively reported in publicly available literature, the biological activities of its close analogues provide a strong indication of its potential research applications.
The incorporation of a cyclopropyl (B3062369) group is a known strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a molecule. Research into hydrazinylthiazole derivatives bearing a cyclopropyl fragment has revealed potent antifungal, anticonvulsant, and anti-Toxoplasma gondii activities. pharmaguideline.com This suggests that the 4-cyclopropyl-thiazole scaffold is a promising starting point for the development of novel therapeutic agents in these areas.
Furthermore, patent literature indicates that compounds containing the N-(4-cyclopropyl-thiazol-2-yl) core have been investigated as modulators of the cannabinoid 2 (CB2) receptor. google.comcutm.ac.in The CB2 receptor is primarily expressed in the immune system and is a target for the development of therapies for inflammatory and neuropathic pain. google.com Additionally, other related thiazole-4-carboxamide (B1297466) derivatives have been explored as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, which have potential applications in the treatment of various neurological and psychiatric disorders. google.com
The research into these analogues suggests that this compound and related compounds are of significant interest for their potential to modulate key biological targets and may be valuable leads in the discovery of new drugs for a range of therapeutic indications.
Structure Activity Relationship Sar Studies of N 4 Cyclopropyl 1,3 Thiazol 2 Yl Acetamide Derivatives
Impact of the Cyclopropyl (B3062369) Moiety on Biological Potency and Selectivity
The cyclopropyl group at the 4-position of the thiazole (B1198619) ring is a key feature of the N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide scaffold. This small, rigid ring system can significantly influence the biological properties of a molecule. The presence of a cyclopropyl moiety is known to enhance metabolic stability and lipophilicity in drug candidates. researchgate.net
In the context of biologically active thiazole derivatives, the cyclopropyl group can play a vital role in binding to target proteins. For instance, in a study of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives as inhibitors of the DYRK1A kinase, a compound bearing an 8-cyclopropyl substituent was identified as a promising inhibitor. nih.gov This suggests that the compact and rigid nature of the cyclopropyl ring can be advantageous for fitting into specific binding pockets of enzymes.
The electrophilic nature of the cyclopropyl group allows it to interact with amino acids and nucleotides, potentially forming covalent adducts with DNA, which may contribute to certain cellular effects. researchgate.net The rigidity of the cyclopropyl motif is a desirable characteristic in medicinal chemistry as it can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a biological target. researchgate.net
Influence of Substituents on the Thiazole Ring on Biological Activity
The thiazole ring is a central component of the scaffold, and its substitution pattern at positions 4 and 5 can dramatically alter the biological activity. globalresearchonline.net SAR studies on related thiazole derivatives have demonstrated the importance of the size and nature of these substituents.
In a series of 2-(3-pyridyl)-4,5-disubstituted thiazoles with antimicrobial activity, it was observed that increasing the size of the substituents at either the 4- or 5-position of the thiazole ring led to a decrease in antimicrobial activity. nih.gov This indicates that for certain biological targets, a more compact substitution pattern on the thiazole ring is preferred.
Conversely, in the development of anti-Candida albicans agents based on a 2-amino-4,5-diarylthiazole scaffold, the introduction of substituted aryl groups at both the C4 and C5 positions was a key design element. mdpi.com This suggests that for other targets, more extended and diverse substituents on the thiazole ring can lead to enhanced activity.
| Scaffold | Position of Substitution | Substituent Effect on Activity | Biological Activity |
|---|---|---|---|
| 2-(3-pyridyl)-thiazole | C4 and C5 | Increased size leads to decreased activity. nih.gov | Antimicrobial |
| 2-amino-thiazole | C4 and C5 | Aryl group substitutions are important for activity. mdpi.com | Anti-Candida albicans |
| 2-aminothiazole (B372263) | - | Substitution pattern is critical for inhibitory potential. acs.org | Aurora Kinase Inhibition |
Role of the Acetamide (B32628) Linker in Ligand-Target Binding and Pharmacological Profile
The acetamide linker, which connects the thiazole ring to a peripheral group, is not merely a spacer but an active participant in ligand-target interactions. The amide bond has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a key element for forming stable interactions with biological macromolecules. researchgate.net
Crystallographic studies of N-(thiazol-2-yl)acetamide have shown that the acetamide moiety is involved in forming intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯O interactions, which stabilize the crystal lattice. nih.govresearchgate.net These same types of interactions are crucial for the binding of a drug molecule to its protein target. The ability of the acetamide group to engage in hydrogen bonding can significantly influence the binding affinity and specificity of the compound. researchgate.net
In the design of novel urease inhibitors, a thioxothiazolidinyl-acetamide scaffold was utilized, where the acetamide group was predicted to be important for ionic and hydrogen bonding interactions within the enzyme's active site. nih.gov Similarly, in a series of N-(benzo[d]thiazol-2-yl) acetamides, the acetamide group's ability to form hydrogen bonds was a key feature of the molecular assembly. researchgate.net
| Component of Acetamide Linker | Hydrogen Bonding Capability | Potential Interaction Partner in a Protein |
|---|---|---|
| Amide N-H | Donor | Carbonyl oxygen of peptide backbone, side chains of Asp, Glu, Gln, Asn |
| Carbonyl C=O | Acceptor | Amide N-H of peptide backbone, side chains of Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr |
Strategic Modifications of Peripheral Substituents to Optimize Research Properties
Strategic modifications of the substituents on the periphery of the this compound scaffold can be employed to fine-tune its pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Similarly, in the design of Src kinase inhibitors, N-benzyl substituted acetamide derivatives of thiazoles were synthesized. chapman.edu The substitution pattern on the N-benzyl group was varied to establish a structure-activity relationship, demonstrating that even subtle changes to a peripheral aryl ring can modulate kinase inhibitory activity. chapman.edu
The introduction of different functional groups can also improve the pharmacokinetic profile of a compound. For example, the incorporation of polar groups can enhance aqueous solubility, while the addition of metabolically stable groups can increase the compound's half-life in the body.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.
Several QSAR studies have been conducted on thiazole derivatives, providing insights that could be applicable to the this compound scaffold. For instance, a QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the average topological charge index (J) as important descriptors for predicting biological activity. imist.ma Another QSAR study on thiazole analogues as α-glucosidase inhibitors also found a strong correlation between structural descriptors and inhibitory activity. ufv.br
In the development of 2-aminothiazole derivatives as Aurora kinase inhibitors, QSAR models were generated that highlighted the importance of parameters such as polar surface area (PSA), atomic volume, atomic charges, and Sanderson's electronegativity in designing new lead compounds. acs.org These findings suggest that a combination of steric, hydrophobic, and electronic properties governs the biological activity of thiazole-based compounds. Such models can be invaluable in the predictive design of novel this compound derivatives with enhanced therapeutic potential.
| Descriptor Type | Examples | Property Represented |
|---|---|---|
| Electronic | ELUMO, Atomic Charges | Reactivity, electrostatic interactions acs.orgimist.ma |
| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions imist.ma |
| Steric/Topological | Molar Refractivity (MR), J Index, PSA | Molecular size, shape, and polarity acs.orgimist.ma |
Computational and Theoretical Approaches in the Research of N 4 Cyclopropyl 1,3 Thiazol 2 Yl Acetamide
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide, within the active site of a target protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity.
Once a ligand is docked into a protein's binding site, the resulting complex can be analyzed to identify key intermolecular interactions that contribute to binding affinity and stability. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the carbonyl oxygen and amide nitrogen of the acetamide (B32628) group, are often involved in crucial hydrogen bonding with amino acid residues in the protein's active site.
Studies on various thiazole derivatives have demonstrated their ability to bind to a range of protein targets. For instance, docking studies of thiazole-based compounds as potential inhibitors of enzymes like cyclooxygenase (COX) have revealed interactions with key residues in the active site, similar to known inhibitors like celecoxib. mdpi.com Similarly, thiazole derivatives have been docked into the ATP-binding site of protein kinases, where they form hydrogen bonds and hydrophobic interactions that are critical for their inhibitory activity. ajchem-a.com The cyclopropyl (B3062369) group in this compound can also play a significant role in binding by engaging in hydrophobic interactions with nonpolar residues in the target's binding pocket, thereby enhancing binding affinity.
| Protein Target Class | Key Interacting Residues (Examples) | Types of Interactions | Relevance to this compound |
|---|---|---|---|
| Protein Kinases (e.g., EGFR) | ASP855, MET766, PHE856 | Hydrogen bonding with the acetamide group, hydrophobic interactions with the cyclopropyl and thiazole rings. ajchem-a.com | Potential as a kinase inhibitor for applications in oncology. |
| DNA Gyrase | Amino acid residues in the ATP-binding site. | Hydrogen bonds and hydrophobic contacts. als-journal.com | Potential as an antibacterial agent. |
| Cyclooxygenase (COX) | Residues within the enzyme's active site. | Hydrogen bonds and hydrophobic interactions, similar to NSAIDs. mdpi.com | Potential as an anti-inflammatory agent. |
| Carbonic Anhydrase | Residues in the active site pocket. | Hydrogen bonding and van der Waals interactions. rsc.org | Potential for various therapeutic applications including as diuretics or anti-glaucoma agents. |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, a structure-based virtual screening approach can be employed where the compound is docked against a panel of known protein structures to identify potential new targets.
Alternatively, the thiazole-acetamide scaffold can be used as a query in ligand-based virtual screening to search for commercially available or synthetically accessible compounds with similar structural features. This approach can lead to the identification of novel derivatives with improved activity or different selectivity profiles. Studies have successfully utilized virtual screening of databases like ZINC to identify novel thiazole derivatives as potential inhibitors for various targets. nih.gov
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. dovepress.com
For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors (from the acetamide group), hydrophobic regions (the cyclopropyl and thiazole rings), and aromatic rings if applicable to the target. This model can then be used to design new molecules that fit the pharmacophoric requirements, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a pharmacophore model for COX-2 inhibitors has been developed that includes two aromatic rings and a hydrogen bond acceptor, features that can be incorporated into the design of novel thiazole-based inhibitors. semanticscholar.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for determining the electronic and optical properties of a molecule, as well as its reactivity. The HOMO-LUMO energy gap can be used to predict the stability and reactivity of the molecule; a smaller gap suggests higher reactivity. ekb.eg DFT calculations can also be used to generate electrostatic potential maps, which visualize the charge distribution and help identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target. researchgate.net
| DFT Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. ekb.eg | Indicates the molecule's susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. ekb.eg | Indicates the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and stability. ekb.eg | A smaller gap suggests higher reactivity and potential for biological activity. |
| Electrostatic Potential Map | Visual representation of the charge distribution on the molecule's surface. researchgate.net | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov By simulating the dynamic behavior of the ligand-protein complex in a solvent environment, researchers can assess the stability of the binding pose predicted by molecular docking and observe any conformational changes that may occur upon binding. mdpi.com
MD simulations are particularly useful for understanding the role of water molecules in the binding site and for calculating the binding free energy of the ligand-protein complex, which can provide a more accurate prediction of binding affinity than docking scores alone. Studies on thiazole-based inhibitors have used MD simulations to confirm the stability of their interactions within the binding site of their target proteins. nih.govresearchgate.net
In Silico Prediction of Compound Selectivity and Off-Target Interactions
A crucial aspect of drug development is ensuring that a compound is selective for its intended target and has minimal off-target interactions, which can lead to adverse effects. In silico methods can be used to predict the selectivity of this compound by docking it against a panel of related proteins (e.g., different kinase family members) or a broader panel of anti-targets known to be associated with toxicity.
Furthermore, various computational models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. als-journal.com These models can provide early warnings about potential liabilities such as poor oral bioavailability, rapid metabolism, or toxicity, allowing for modifications to the chemical structure to mitigate these issues before significant resources are invested in synthesis and experimental testing. For example, in silico ADMET prediction can assess whether a compound adheres to Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound. nus.edu.sg
Emerging Research Applications and Future Perspectives for N 4 Cyclopropyl 1,3 Thiazol 2 Yl Acetamide Analogues
Development as Chemical Probes for Biological Systems
The development of chemical probes is a crucial step in understanding complex biological processes and for target validation in drug discovery. Analogues of N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide are being engineered to serve as molecular tools to investigate cellular pathways. By incorporating fluorescent tags or photoreactive groups, these probes can be used to visualize and identify the specific biomolecular targets of this chemical scaffold. For instance, the synthesis of fluorescent analogues allows for the direct visualization of their distribution and localization within cells, providing insights into their mechanism of action. mdpi.com
One approach involves the design of probes based on the thiazole (B1198619) scaffold for the detection of specific analytes within biological systems. For example, a novel benzo[d]thiazole-based fluorescent probe has been developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. researchgate.net This highlights the potential of the thiazole core, a key component of this compound, to be modified into highly specific chemical probes. Such probes are instrumental in elucidating the roles of various biomolecules in health and disease.
Optimization Strategies for Enhanced Potency and Target Specificity
To improve the therapeutic potential of this compound analogues, medicinal chemists are employing various optimization strategies to enhance their potency and target specificity. A key approach is the systematic modification of the core structure and its substituents to understand the structure-activity relationship (SAR).
SAR studies on related thiazole derivatives have provided valuable insights. For example, in a series of N,4-diaryl-1,3-thiazole-2-amines, the introduction of different substituents on the aryl rings significantly influenced their antiproliferative activity. nih.gov Specifically, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent tubulin inhibitor. nih.gov Such studies guide the rational design of more effective this compound analogues by identifying key structural features required for potent and selective biological activity.
Another optimization strategy involves the synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties. This can lead to compounds with dual or synergistic activities, potentially targeting multiple pathways involved in a disease.
Exploration of Novel Biological Targets and Therapeutic Avenues
While initial research may focus on a specific biological target, the unique chemical properties of this compound analogues suggest they may have broader therapeutic applications. Researchers are actively exploring novel biological targets for this class of compounds, opening up new avenues for drug development.
In silico target identification methods are being employed to predict potential protein targets for thiazole-based scaffolds. nih.gov These computational approaches analyze the chemical structure of a compound and screen it against databases of known protein structures to identify potential binding partners. For the related 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold, this approach has identified potential affinities for targets such as COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. nih.gov These findings suggest that this compound analogues could be investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, diabetic complications, and metabolic diseases.
Furthermore, the thiazole scaffold is a constituent of compounds with a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This broad bioactivity profile encourages the screening of this compound analogues against a diverse panel of biological targets to uncover new therapeutic uses.
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Research
The integration of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the drug discovery process, and the development of this compound analogues is poised to benefit from these technologies.
HTS allows for the rapid screening of large libraries of compounds against a specific biological target. By synthesizing a diverse library of this compound analogues, researchers can quickly identify initial "hit" compounds with desired biological activity. This approach significantly accelerates the early stages of drug discovery.
Advanced Spectroscopic and Imaging Techniques for Real-Time Biological Monitoring
To gain a deeper understanding of the behavior of this compound analogues in biological systems, researchers are utilizing advanced spectroscopic and imaging techniques for real-time monitoring.
Fluorescence microscopy, coupled with fluorescently labeled analogues, enables the visualization of the subcellular localization and dynamics of these compounds in living cells. nih.gov This provides crucial information about how and where the compounds interact with cellular components. The development of novel fluorescent probes based on the thiazole scaffold further enhances the ability to image specific biological processes in real-time. researchgate.net
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can be used to study the biodistribution and pharmacokinetics of drug candidates in whole organisms. acs.org By radiolabeling this compound analogues with positron-emitting isotopes, researchers can track their uptake and clearance in different organs and tissues over time. This information is critical for assessing the drug-like properties of these compounds and for planning further preclinical and clinical studies. For instance, a novel radioligand based on a thiazole derivative has been evaluated using PET imaging to assess its potential for imaging the cannabinoid 2 receptor. acs.org
Interactive Data Table: Research Applications of Thiazole Derivatives
| Research Area | Technique | Application | Reference |
| Chemical Biology | Fluorescent Probes | Imaging of cysteine in vitro and in vivo | researchgate.net |
| Medicinal Chemistry | SAR Studies | Optimization of tubulin inhibitors | nih.gov |
| Drug Discovery | In Silico Target ID | Prediction of novel biological targets | nih.gov |
| HTS & AI | Machine Learning | Prediction of inhibitory activity | |
| Bioimaging | PET Imaging | Real-time monitoring of biodistribution | acs.org |
Q & A
Q. What are the standard synthetic routes for N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide?
The synthesis typically involves:
- Condensation of α-halo ketones with thioamides under acidic conditions to form the thiazole core.
- Cyclopropane introduction via cyclopropanation reagents like diazomethane or Simmons-Smith reagents.
- Acetylation using acetic anhydride in the presence of a base (e.g., pyridine). Final coupling reactions (e.g., Suzuki or Stille) may connect additional substituents. Optimization for yield and purity often employs green chemistry principles or flow reactors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR for confirming cyclopropyl and thiazole proton environments.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis. These techniques are standard for structural elucidation of acetamide derivatives .
Q. How is the purity of this compound assessed during synthesis?
Purity is evaluated using:
- HPLC with UV detection for quantitative analysis.
- TLC for rapid qualitative checks.
- Elemental analysis to verify stoichiometric composition. Contaminants like unreacted intermediates are monitored through these methods .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Computational approaches include:
- Density Functional Theory (DFT) to calculate bond dissociation energies and reaction pathways.
- Molecular dynamics simulations to study solvent interactions and stability.
- Docking studies to predict binding affinities with biological targets (e.g., enzymes like COX/LOX). These models help prioritize experimental conditions for oxidation, reduction, or substitution reactions .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Challenges like twinning or low-resolution data are addressed by:
Q. How does substituent variation on the thiazole ring affect pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Cyclopropyl groups enhance metabolic stability by reducing cytochrome P450 interactions.
- Electron-withdrawing substituents (e.g., acetyl) modulate electron density, affecting enzyme inhibition (e.g., COX-1/COX-2 selectivity).
- Comparative assays with analogs (e.g., 4-methyl or halogenated derivatives) highlight substituent-specific bioactivity .
Q. What in vitro models are suitable for evaluating its antibacterial mechanisms?
Common assays include:
- Bacterial growth inhibition (MIC/MBC) to assess interference with protein synthesis.
- Enzyme inhibition studies (e.g., targeting bacterial dihydrofolate reductase).
- Membrane permeability assays using fluorescent probes. These models are adapted from methodologies for structurally related thiazole acetamides .
Q. How can synthetic byproducts or side reactions be minimized during cyclopropane introduction?
Mitigation strategies involve:
- Low-temperature reactions to control exothermic cyclopropanation.
- Catalyst optimization (e.g., chiral catalysts for stereoselective synthesis).
- In situ monitoring via FT-IR or Raman spectroscopy to detect intermediates. Side reactions like over-oxidation are suppressed using selective reagents .
Q. What methodologies analyze enzyme-binding interactions of this compound?
Techniques include:
Q. How is stability under physiological conditions assessed for preclinical studies?
Stability profiling includes:
- Forced degradation studies (e.g., exposure to light, heat, or pH extremes).
- LC-MS to identify degradation products.
- Plasma stability assays to evaluate metabolic susceptibility.
Data from these tests guide formulation development .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
